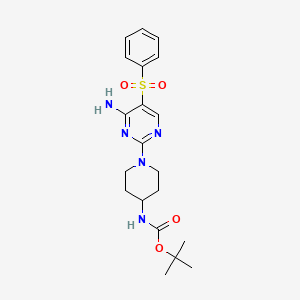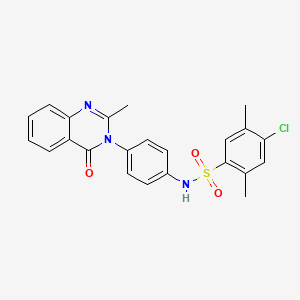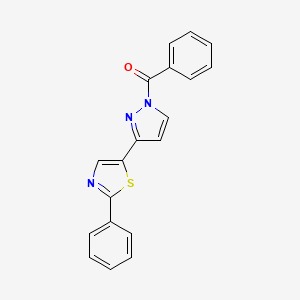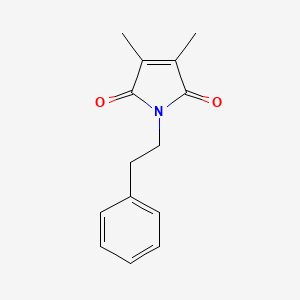
3-benzoyl-1-(4-fluorobenzyl)-6-methoxyquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzoyl-1-(4-fluorobenzyl)-6-methoxyquinolin-4(1H)-one, also known as BF-MQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. BF-MQ is a quinoline derivative that exhibits a range of interesting biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Wissenschaftliche Forschungsanwendungen
Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries
Fluorinated heterocycles, including those structurally related to 3-benzoyl-1-(4-fluorobenzyl)-6-methoxyquinolin-4(1H)-one, play a significant role in pharmaceutical and agrochemical industries. A study on the synthesis of various fluorinated heterocycles via rhodium(III)-catalyzed C-H activation showcased the importance of these compounds. The study detailed the synthesis process and highlighted the potential applications of these fluorinated heterocycles, underscoring their significance in developing new pharmaceuticals and agrochemical products (Wu et al., 2017).
Synthesis and Biological Activity of Isoquinoline Derivatives
Another aspect of research on compounds similar to 3-benzoyl-1-(4-fluorobenzyl)-6-methoxyquinolin-4(1H)-one includes the exploration of their synthesis and biological activity. Research into monofluoroisoquinolines, for example, investigated the biological activity of fluoroisoquinoline derivatives. This study aimed to find modifications that enhance activity compared to non-fluorinated analogs, showcasing the pharmacological similarities and differences in activity among these compounds (Belsten & Dyke, 1968).
Antiplasmodial Activities of Quinoline Derivatives
Research into the antiplasmodial activities of quinoline derivatives, such as 3-benzoyl-1-(4-fluorobenzyl)-6-methoxyquinolin-4(1H)-one, is another critical area of application. A study focusing on the synthesis and antiplasmodial activity testing of related compounds demonstrated significant potential in treating malaria. The study provided insights into the synthesis process and evaluated the compounds' effectiveness against chloroquine-resistant and sensitive strains of Plasmodium falciparum, indicating their promising application in malaria treatment (Hadanu et al., 2010).
Development of Novel Fluoroalkyl End-Capped Oligomers
The development of novel fluoroalkyl end-capped oligomers containing segments related to 3-benzoyl-1-(4-fluorobenzyl)-6-methoxyquinolin-4(1H)-one has shown promising applications in surface modification and material science. A study detailed the synthesis of these oligomers and explored their applications in reducing surface tension and improving hydrophilicity and oleophobicity of materials. This research highlights the versatility of fluorinated compounds in creating materials with desirable surface properties (Sawada et al., 2005).
Applications in Antitumoral Studies
Fluorescence studies on new potential antitumoral benzothienopyran-1-ones related to 3-benzoyl-1-(4-fluorobenzyl)-6-methoxyquinolin-4(1H)-one have revealed their applications in cancer research. These compounds' fluorescence properties were studied in various solvents and lipid membranes, offering insights into their interactions and potential as antitumoral agents. The research contributes to understanding how these compounds can be utilized in developing new cancer treatments (Castanheira et al., 2011).
Eigenschaften
IUPAC Name |
3-benzoyl-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO3/c1-29-19-11-12-22-20(13-19)24(28)21(23(27)17-5-3-2-4-6-17)15-26(22)14-16-7-9-18(25)10-8-16/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOUOYSINSTPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2742609.png)
![2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2742611.png)
![3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-{2-[(2-furylmethyl)(isopropyl)amino]ethyl}-3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2742615.png)






![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2742630.png)

